molecular formula C12H18N4O B6026419 3-[(3,6-dimethyl-2-pyrazinyl)amino]-2-azepanone

3-[(3,6-dimethyl-2-pyrazinyl)amino]-2-azepanone

Cat. No. B6026419
M. Wt: 234.30 g/mol
InChI Key: MQMLLCBILDEUNT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[(3,6-dimethyl-2-pyrazinyl)amino]-2-azepanone, also known as DPA, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. DPA is a heterocyclic compound with a pyrazine ring and an azepanone ring, making it a unique chemical structure that has been the subject of numerous studies.

Mechanism of Action

The mechanism of action of 3-[(3,6-dimethyl-2-pyrazinyl)amino]-2-azepanone is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways that are involved in tumor growth and inflammation. This compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of prostaglandins, which are mediators of inflammation. This compound has also been shown to inhibit the activity of histone deacetylases (HDACs), enzymes that are involved in the regulation of gene expression.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects, including the inhibition of tumor growth and inflammation, the promotion of plant growth and development, and the synthesis of new materials with unique properties. In cancer cells, this compound has been shown to induce cell cycle arrest and apoptosis, leading to the inhibition of tumor growth. In plants, this compound has been shown to promote the growth and development of crops, leading to increased yield and quality. In material science, this compound has been used as a building block for the synthesis of new materials with unique properties, such as luminescence and conductivity.

Advantages and Limitations for Lab Experiments

3-[(3,6-dimethyl-2-pyrazinyl)amino]-2-azepanone has several advantages for lab experiments, including its unique chemical structure, its potential applications in various fields, and its availability for purchase. However, this compound also has some limitations for lab experiments, including its potential toxicity and the need for further research to fully understand its mechanism of action.

Future Directions

There are several future directions for the study of 3-[(3,6-dimethyl-2-pyrazinyl)amino]-2-azepanone, including the development of new cancer treatments, the optimization of plant growth regulators, and the synthesis of new materials with unique properties. In cancer research, future studies could focus on the optimization of this compound as a cancer treatment, including the development of new drug delivery systems and the identification of biomarkers for patient selection. In agriculture, future studies could focus on the optimization of this compound as a plant growth regulator, including the identification of optimal dosages and application methods. In material science, future studies could focus on the synthesis of new materials with unique properties, including the optimization of this compound as a building block for new materials.
Conclusion
In conclusion, this compound, or this compound, is a unique chemical compound that has gained attention in scientific research due to its potential applications in various fields. This compound has been shown to have anti-tumor and anti-inflammatory properties, making it a promising candidate for cancer treatment and other inflammatory diseases. This compound has also been used as a plant growth regulator and as a building block for the synthesis of new materials with unique properties. Further research is needed to fully understand the mechanism of action of this compound and to optimize its potential applications in various fields.

Synthesis Methods

3-[(3,6-dimethyl-2-pyrazinyl)amino]-2-azepanone can be synthesized using various methods, including the reaction of 3,6-dimethylpyrazine-2-carboxylic acid with sodium azide, followed by the reduction of the resulting azide with lithium aluminum hydride. Another method involves the reaction of 3,6-dimethylpyrazine-2-carboxylic acid with oxalyl chloride to form the corresponding acid chloride, which is then reacted with 2-aminoazepane to produce this compound.

Scientific Research Applications

3-[(3,6-dimethyl-2-pyrazinyl)amino]-2-azepanone has been studied for its potential applications in various fields, including medicine, agriculture, and material science. In medicine, this compound has been shown to have anti-tumor and anti-inflammatory properties, making it a promising candidate for cancer treatment and other inflammatory diseases. In agriculture, this compound has been used as a plant growth regulator, promoting the growth and development of crops. In material science, this compound has been used as a building block for the synthesis of new materials with unique properties.

properties

IUPAC Name

3-[(3,6-dimethylpyrazin-2-yl)amino]azepan-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N4O/c1-8-7-14-9(2)11(15-8)16-10-5-3-4-6-13-12(10)17/h7,10H,3-6H2,1-2H3,(H,13,17)(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQMLLCBILDEUNT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(C(=N1)NC2CCCCNC2=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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